1-ethyl-2-ethynyl-1H-imidazole
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Overview
Description
1-Ethyl-2-ethynyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with ethyl and ethynyl groups
Mechanism of Action
Target of Action
1-Ethyl-2-ethynyl-1H-imidazole is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of everyday applications . .
Mode of Action
Imidazoles in general are known for their diverse range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells, functional materials, and catalysis .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes due to their versatile and utility in various areas .
Result of Action
Imidazoles are known to be key components to functional molecules that are used in a variety of everyday applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-ethynyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with ethynyl-substituted precursors in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that include the preparation of intermediates followed by cyclization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-ethynyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The ethyl and ethynyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation and alkylation reactions are facilitated by reagents such as halogens and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce ethyl- and ethynyl-substituted imidazoles .
Scientific Research Applications
1-Ethyl-2-ethynyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Ethyl-1H-imidazole: Lacks the ethynyl group, resulting in different reactivity and applications.
2-Ethynyl-1H-imidazole: Similar structure but without the ethyl group, affecting its chemical behavior.
1-Methyl-2-ethynyl-1H-imidazole: Substitution of the ethyl group with a methyl group alters its properties.
Uniqueness: 1-Ethyl-2-ethynyl-1H-imidazole is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-ethyl-2-ethynylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-7-8-5-6-9(7)4-2/h1,5-6H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUZIUFGZOXVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339042-77-1 |
Source
|
Record name | 1-ethyl-2-ethynyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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